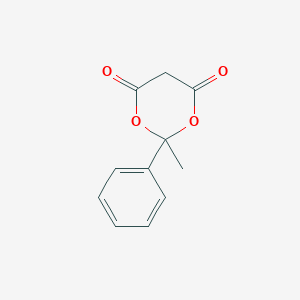

2-Methyl-2-phenyl-1,3-dioxane-4,6-dione

説明

Structure

3D Structure

特性

CAS番号 |

58413-46-0 |

|---|---|

分子式 |

C11H10O4 |

分子量 |

206.19 g/mol |

IUPAC名 |

2-methyl-2-phenyl-1,3-dioxane-4,6-dione |

InChI |

InChI=1S/C11H10O4/c1-11(8-5-3-2-4-6-8)14-9(12)7-10(13)15-11/h2-6H,7H2,1H3 |

InChIキー |

QYBHZOTXTOEBRI-UHFFFAOYSA-N |

正規SMILES |

CC1(OC(=O)CC(=O)O1)C2=CC=CC=C2 |

製品の起源 |

United States |

Context Within Meldrum S Acid Analogues and Heterocyclic Chemistry

To fully appreciate the scientific standing of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione, it is essential to first understand the chemistry of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Meldrum's acid is a versatile reagent in organic synthesis, prized for the high acidity of the C5 methylene (B1212753) protons and its utility as a building block for a wide array of carbocyclic and heterocyclic systems. chemicalbook.com The replacement of the two methyl groups at the 2-position with a methyl and a phenyl group, as in the case of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione, modifies the steric and electronic properties of the molecule, thereby influencing its reactivity and potential applications.

The synthesis of Meldrum's acid analogues typically involves the condensation of a ketone or aldehyde with malonic acid. chemicalbook.com For 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione, a plausible synthetic route would involve the reaction of 2-phenyl-2-methylmalonic acid with a suitable carbonyl compound, or a related synthetic strategy. The presence of the phenyl group can influence the stability and reactivity of the dioxanedione ring, potentially offering advantages in certain synthetic transformations.

The core reactivity of Meldrum's acid and its analogues revolves around the acidic C5 proton, which can be readily deprotonated to form a stable enolate. This nucleophilic carbon can then participate in a variety of reactions, including alkylations, acylations, and Knoevenagel condensations. wikipedia.org These reactions are fundamental to the construction of complex molecular architectures. For 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione, similar reactivity is expected, with the substituted 2-position potentially influencing the stereochemical outcome of reactions at the C5 position.

Furthermore, the pyrolysis of Meldrum's acid derivatives is a well-established method for generating highly reactive ketene (B1206846) intermediates. chemicalbook.com These ketenes can then undergo various cycloaddition and rearrangement reactions to furnish a diverse range of cyclic compounds. It is conceivable that the thermolysis of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione could likewise serve as a precursor to a unique ketene, offering a pathway to novel molecular scaffolds.

The general properties of Meldrum's acid provide a baseline for understanding its 2-methyl-2-phenyl analogue. A comparison of key properties is presented in the interactive table below.

| Property | Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) | 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione |

| CAS Number | 2033-24-1 sigmaaldrich.com | 58413-46-0 |

| Molecular Formula | C6H8O4 sigmaaldrich.com | C11H10O4 |

| Molecular Weight | 144.13 g/mol sigmaaldrich.com | 206.19 g/mol |

| Appearance | White to beige crystals wikipedia.org | Inferred to be a solid |

| Melting Point | 92-96 °C (decomposes) sigmaaldrich.com | Not widely reported |

| Acidity (pKa) | ~4.97 wikipedia.org | Expected to be in a similar range |

Contemporary Research Landscape and Emerging Applications

Direct Synthetic Routes to 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione

The primary approach to synthesizing 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione involves the formation of the core dioxanedione ring through condensation reactions. This method directly assembles the target molecule from readily available precursors.

The most direct synthesis of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione is achieved via the condensation of malonic acid with a phenyl-containing ketone, specifically acetophenone (B1666503). heteroletters.org This reaction is typically facilitated by a condensing agent, such as acetic anhydride (B1165640), and a catalyst. Traditionally, strong protic acids like sulfuric acid have been employed for this purpose. chemicalbook.com The reaction proceeds by forming a ketal from the ketone and malonic acid, which then cyclizes to form the 1,3-dioxane-4,6-dione ring.

The introduction of both a phenyl and a methyl group at the C2 position of the 1,3-dioxane-4,6-dione ring is accomplished by selecting the appropriate ketone precursor. In this case, acetophenone serves as the ideal starting material as it possesses both the required phenyl and methyl groups attached to the carbonyl carbon. During the condensation reaction with malonic acid, the carbonyl carbon of acetophenone becomes the C2 atom of the resulting heterocyclic ring, thereby directly incorporating the desired substituents. heteroletters.org

A common method for the synthesis of 1,3-dioxane-4,6-diones involves the use of boric acid as a catalyst in the presence of acetic anhydride at room temperature. heteroletters.org This approach has been successfully applied to a variety of ketones, including acetophenone, to yield the corresponding 2,2-disubstituted-1,3-dioxane-4,6-diones. heteroletters.org

| Entry | Ketone | Catalyst (mol%) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetophenone | 0.3 | 45 | 79 |

Green Chemistry Principles in 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione, focusing on the use of safer reagents and reaction conditions.

A significant advancement in the green synthesis of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione is the use of boric acid as a mild and efficient catalyst. heteroletters.org This method avoids the use of corrosive strong acids like sulfuric acid. heteroletters.org The reaction can be carried out at room temperature, which reduces energy consumption. heteroletters.org Furthermore, the boric acid catalyst can be recovered and reused multiple times without a significant loss in its catalytic activity, adding to the sustainability of the process. heteroletters.org While some procedures utilize solvents like dichloromethane, there is a growing interest in replacing them with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and are considered greener solvents. sigmaaldrich.com

To further enhance the green credentials of the synthesis, solvent-free reaction protocols have been developed. One such method involves the use of microwave irradiation in the presence of a catalytic amount of boric acid. nih.gov This solvent-free approach is not only environmentally friendly but also offers the advantages of shorter reaction times and high yields. nih.govresearchgate.net The condensation of acetophenone derivatives with active methylene (B1212753) compounds, such as malonic acid, under these conditions provides an efficient and clean route to the desired product. nih.gov

Advanced Synthetic Strategies and Reaction Optimization

Optimizing the reaction conditions is crucial for maximizing the yield and purity of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione while minimizing reaction times and the use of reagents.

Key parameters that are often optimized include the choice and amount of catalyst, the reaction temperature, and the reaction time. For instance, in the boric acid-catalyzed synthesis, it was found that increasing the amount of catalyst from 0.1 mol% to 0.3 mol% significantly improved the yield of the product. heteroletters.org However, further increases in the catalyst loading did not lead to a substantial improvement, indicating that 0.3 mol% is the optimal amount for this particular reaction. heteroletters.org

The reaction time is another critical factor. In the boric acid-catalyzed synthesis of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione from acetophenone and malonic acid, the reaction was completed in 45 minutes at room temperature, yielding 79% of the product. heteroletters.org This represents a significant improvement over traditional methods that often require longer reaction times and harsher conditions.

| Entry | Catalyst (mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | - | 120 | - |

| 2 | 0.1 | 50 | 64 |

| 3 | 0.3 | 30 | 81 |

| 4 | 0.5 | 30 | 82 |

Reactivity and Transformation Pathways of 2 Methyl 2 Phenyl 1,3 Dioxane 4,6 Dione

Chemical Transformations Involving the 1,3-Dioxane-4,6-dione (B14002328) Scaffold

The core 1,3-dioxane-4,6-dione ring system is the hub of the molecule's reactivity, enabling a range of chemical transformations that are foundational in synthetic chemistry.

Thermolytic Generation of Ketene (B1206846) Intermediates from 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione

The pyrolysis of 1,3-dioxane-4,6-dione derivatives is a well-established method for generating highly reactive ketene intermediates. chemicalbook.com This process involves the thermal decomposition of the heterocyclic ring, leading to the elimination of a ketone (in this case, acetone (B3395972), if the 2-position were unsubstituted) and carbon dioxide. chemicalbook.comwikipedia.org

In a specific application, the thermolysis of a complex derivative, 2-methyl-2-phenyl-1,3-dioxane-4,6-dione-keto-dioxinone, at 50 °C has been utilized to generate a ketene. nih.govacs.orgimperial.ac.uk This ketene intermediate can be trapped in situ by various nucleophiles. For example, its reaction with primary, secondary, or tertiary alcohols under neutral conditions yields the corresponding dioxinone β-keto-esters in good yields. nih.govacs.orgimperial.ac.uk This strategy has been successfully applied to the synthesis of natural products such as (±)-cannabiorcichromenic acid and (±)-daurichromenic acid. acs.org

Ring-Opening Reactions and Derivatization

The strained cyclic acylal structure of 2-methyl-2-phenyl-1,3-dioxane-4,6-dione makes it susceptible to nucleophilic attack, leading to ring-opening reactions. Disubstituted Meldrum's acids, which are structurally analogous, exhibit this reactivity, providing a pathway for multidimensional connectivity through nucleophilic ring-opening processes. mdpi.com

These reactions can be catalyzed by bases. For instance, the reaction of 5,5-disubstituted Meldrum's acids with phenols in the presence of organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) proceeds smoothly at room temperature. mdpi.com The proposed mechanism involves nucleophilic ring-opening to form a malonate half-ester, which then undergoes decarboxylation. mdpi.com This contrasts with the ketene mechanism observed under thermal conditions. mdpi.com The alkylated and acylated products of Meldrum's acid can be further manipulated; for example, heating in the presence of an alcohol can lead to ester exchange and decarboxylation, similar to the malonic ester synthesis. wikipedia.org

Knoevenagel Condensation and Related Additions

The Knoevenagel condensation is a cornerstone reaction of 1,3-dioxane-4,6-dione derivatives, owing to the high acidity of the C5 methylene (B1212753) protons (pKa ≈ 4.97 for the parent Meldrum's acid), which facilitates deprotonation and subsequent nucleophilic attack. wikipedia.orgwikipedia.org This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product after dehydration. wikipedia.org

This methodology is widely used to prepare 5-arylidene derivatives of 1,3-dioxane-4,6-diones. researchgate.net For example, the reaction between various aromatic aldehydes and a 1,3-dioxane-4,6-dione can proceed in a gluconic acid aqueous solution, leading to tandem Knoevenagel condensation and Michael addition products. clockss.org The resulting alkylidene derivatives are powerful electrophiles and find use in subsequent reactions. chemicalbook.com

Table 1: Knoevenagel-Michael Condensation of Aromatic Aldehydes with 2,2-Pentylidene-1,3-dioxane-4,6-dione clockss.org

| Entry | Aldehyde (ArCHO) | Product | Yield (%) |

| 1 | C₆H₅CHO | 3a | 90 |

| 2 | 4-MeC₆H₄CHO | 3b | 92 |

| 3 | 4-MeOC₆H₄CHO | 3c | 94 |

| 4 | 4-ClC₆H₄CHO | 3d | 95 |

| 5 | 4-BrC₆H₄CHO | 3e | 93 |

| 6 | 4-NO₂C₆H₄CHO | 3f | 96 |

| 7 | 3-NO₂C₆H₄CHO | 3g | 95 |

| 8 | 2-ClC₆H₄CHO | 3h | 89 |

Michael Addition Reactions

The 1,3-dioxane-4,6-dione scaffold can participate in Michael addition reactions in two distinct ways: as a Michael donor or as part of a Michael acceptor. wikipedia.orgmasterorganicchemistry.com

As a Michael Donor: The enolate generated by deprotonating the C5 position can act as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound. wikipedia.org

As a Michael Acceptor: More commonly, the products of Knoevenagel condensation, the 5-alkylidene-1,3-dioxane-4,6-diones, serve as potent Michael acceptors. chemicalbook.comchemicalbook.com Their polarized double bond readily accepts nucleophiles. For instance, the reaction of N,N′-diphenyldithiomalondiamide with 5-arylmethylidene derivatives of Meldrum's acid proceeds via a Michael addition, which can be followed by heterocyclization to form complex heterocyclic systems. nih.gov The reactivity of these acceptors is influenced by the substituents on the aromatic ring, with strong electron-withdrawing groups enhancing reactivity. nih.gov

A tandem Knoevenagel condensation followed by a Michael addition is also a common synthetic strategy. In this sequence, one equivalent of an aldehyde reacts with two equivalents of a 1,3-dioxane-4,6-dione. The first molecule undergoes a Knoevenagel condensation, and the resulting α,β-unsaturated intermediate is then attacked by the enolate of the second 1,3-dioxane-4,6-dione molecule in a Michael-type addition. clockss.org

Cycloaddition Reactions (e.g., Diels-Alder)

While the 2-methyl-2-phenyl-1,3-dioxane-4,6-dione ring itself is not typically involved in cycloadditions, its derivatives are highly valuable in such reactions. Specifically, the 5-alkylidene derivatives, synthesized via Knoevenagel condensation, are excellent dienophiles for Diels-Alder reactions due to the electron-withdrawing nature of the adjacent dicarbonyl moiety. chemicalbook.comchemicalbook.com

These [4+2] cycloaddition reactions provide a powerful tool for the synthesis of complex carbocyclic and heterocyclic frameworks. The high reactivity and diastereoselectivity often observed in these reactions make alkylidene derivatives of Meldrum's acid and its analogues attractive intermediates in synthetic chemistry. chemicalbook.com

Derivatization and Functionalization Strategies of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione Analogues

The versatile reactivity of the 1,3-dioxane-4,6-dione scaffold allows for numerous derivatization and functionalization strategies, making its analogues key building blocks in organic synthesis. chemicalbook.comwikipedia.org

Key strategies include:

C5-Alkylation and Acylation: The acidic C5 position can be readily deprotonated and subsequently reacted with electrophiles like alkyl halides or acylating agents. This allows for the introduction of a wide variety of substituents at this position, serving as a primary method for functionalization. wikipedia.orgmdpi.com

Knoevenagel Condensation: As detailed previously, condensation with aldehydes and ketones provides 5-alkylidene derivatives. These products are not only stable, functionalized molecules in their own right but also serve as intermediates for further transformations like Michael additions and Diels-Alder reactions. chemicalbook.comclockss.org

Ring-Opening and Subsequent Modification: Nucleophilic ring-opening provides linear malonic acid derivatives, which can be further modified. For example, subsequent esterification, amidation, and decarboxylation reactions can lead to a diverse array of β-keto esters and amides. wikipedia.orgmdpi.com

Thermolysis to Ketenes: The generation of ketene intermediates via thermolysis opens up another avenue for derivatization. These ketenes can be trapped with a wide range of nucleophiles (alcohols, amines) to create various carboxylic acid derivatives, enabling the synthesis of complex natural products and other target molecules. acs.orgimperial.ac.uk

These functionalization strategies, often used in sequence, highlight the role of 2-methyl-2-phenyl-1,3-dioxane-4,6-dione and its analogues as versatile scaffolds for constructing complex molecular architectures. wikipedia.orgmdpi.com

Introduction of Substituents at the C5 Position

The acidic nature of the C5 protons allows for the straightforward introduction of a wide range of substituents through reactions such as alkylation, acylation, and Michael additions.

Alkylation and Acylation: The enolate of 2,2-disubstituted-1,3-dioxane-4,6-diones, generated by treatment with a mild base, readily undergoes alkylation with various alkyl halides. clockss.org This reaction provides a direct route to 5-monoalkyl and 5,5-dialkyl derivatives. uky.educlockss.org Similarly, acylation at the C5 position can be achieved using acylating agents like acid chlorides, leading to the formation of 5-acyl derivatives. These transformations are foundational for building more complex molecular architectures. researchgate.net

Knoevenagel Condensation and Michael Addition: One of the most common reactions is the Knoevenagel condensation with aldehydes or ketones, which typically proceeds under mild, often base-catalyzed, conditions. wikipedia.orgmdpi.com This reaction yields 5-alkylidene or 5-arylmethylene derivatives. mdpi.comresearchgate.netresearchgate.net These unsaturated products are excellent Michael acceptors. nih.govrsc.org They can react with a variety of nucleophiles, including other enolates, amines, and thiols, in a conjugate addition fashion to introduce a substituent at the carbon of the newly formed double bond, which subsequently becomes the C5 position after tautomerization. nih.govclockss.org For instance, the reaction of an arylmethylene derivative with a second equivalent of the parent dione (B5365651) leads to a bis-adduct via a tandem Knoevenagel-Michael reaction sequence. clockss.org

The table below summarizes key reactions for introducing substituents at the C5 position, drawing on the established reactivity of analogous 2,2-disubstituted-1,3-dioxane-4,6-diones.

| Reaction Type | Reagent/Substrate | Product Type | Significance |

|---|---|---|---|

| Alkylation | Alkyl Halides (e.g., R-Br) | 5-Alkyl- or 5,5-Dialkyl-derivatives | Direct C-C bond formation to introduce alkyl chains. clockss.orgsemanticscholar.org |

| Knoevenagel Condensation | Aldehydes or Ketones (e.g., Ar-CHO) | 5-Alkylidene/Arylmethylene derivatives | Forms an exocyclic C=C bond, creating a Michael acceptor. wikipedia.orgresearchgate.net |

| Michael Addition | Michael Donors (e.g., other enolates, amines, thiols) on a 5-alkylidene substrate | Functionalized 5-alkyl derivatives | Adds diverse functional groups via conjugate addition. nih.govclockss.org |

Heterocyclic Ring Formation via Reactions with 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione

The 1,3-dicarbonyl moiety within the 2,2-disubstituted-1,3-dioxane-4,6-dione structure makes it an excellent precursor for the synthesis of various heterocyclic systems. chemicalbook.com The compound can serve as a three-carbon building block that reacts with dinucleophilic reagents to form new rings.

Synthesis of Pyrazoles: Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. researchgate.netnih.govchim.it The reaction of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione or its C5-substituted derivatives with hydrazine would involve initial condensation, followed by cyclization and dehydration to yield the corresponding pyrazole (B372694) ring. The specific substitution pattern on the final pyrazole is dictated by the substituents present on both the dione and hydrazine starting materials.

Synthesis of Isoxazoles: In a similar fashion, isoxazoles are readily prepared from the reaction of 1,3-dicarbonyl compounds with hydroxylamine. youtube.comcore.ac.ukbenthamdirect.com The reaction proceeds through the formation of an oxime intermediate with one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the oxime's hydroxyl group onto the second carbonyl, and subsequent dehydration to form the aromatic isoxazole (B147169) ring. youtube.comrsc.orgnih.gov

Synthesis of Pyrimidines: The construction of the pyrimidine (B1678525) ring often involves the condensation of a three-carbon fragment with a reagent providing a N-C-N unit, such as urea, thiourea, or amidines. bu.edu.egorganic-chemistry.orggrowingscience.com Derivatives of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione can serve as the C-C-C component. For example, condensation with an amidine would lead to the formation of a substituted pyrimidine-4,6-dione. bu.edu.eggoogle.com These reactions are central to the synthesis of a wide array of biologically significant molecules. bu.edu.eg

The following table outlines the formation of key heterocyclic rings using 1,3-dicarbonyl precursors like 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione.

| Heterocycle Formed | Co-reactant | General Reaction Pathway |

|---|---|---|

| Pyrazole | Hydrazine (or substituted hydrazines) | Condensation-cyclization with the 1,3-dicarbonyl unit. researchgate.netnih.govtandfonline.com |

| Isoxazole | Hydroxylamine | Formation of an oxime followed by intramolecular cyclization and dehydration. youtube.comcore.ac.ukrsc.org |

| Pyrimidine | Urea, Thiourea, or Amidines | Condensation with the N-C-N unit to form the six-membered diazine ring. bu.edu.eggrowingscience.comgoogle.com |

Reaction Mechanism Elucidation and Kinetic Studies

The diverse reactivity of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione is rooted in well-defined reaction mechanisms, with the Michael addition being a subject of detailed kinetic and mechanistic investigation.

The key mechanistic step in many reactions is the initial deprotonation at the C5 position. mdpi.com This is a rapid and reversible process, even with weak bases, due to the high acidity of the C-H bond, which is stabilized by the two flanking carbonyl groups.

Kinetic studies on Michael additions involving Meldrum's acid derivatives have been performed, often using techniques like cyclic voltammetry to estimate the homogeneous rate constants of the chemical reaction. nih.gov These studies confirm that the rate of the addition is influenced by the nature of the substituents on both the Michael donor and acceptor. nih.gov For instance, electron-withdrawing groups on the Michael acceptor generally increase the reaction rate by making the β-carbon more electrophilic. nih.gov The kinetics of the reaction can be complex, but they often follow a pattern consistent with a nucleophilic addition mechanism. whiterose.ac.uk Asymmetric Michael additions have also been studied, where bifunctional organocatalysts can control the stereochemical outcome by simultaneously activating both the nucleophile and the electrophile in a structured transition state. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 2 Methyl 2 Phenyl 1,3 Dioxane 4,6 Dione

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is employed to confirm the covalent structure and identify the functional groups of the molecule.

High-resolution NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione. While specific spectra for this exact compound are not widely published, the expected chemical shifts can be reliably predicted based on the analysis of closely related analogs and established principles of NMR theory. bhu.ac.inoregonstate.edu

In ¹H NMR spectroscopy, the protons of the methyl group attached to C2 would typically appear as a singlet in the range of 1.7–1.9 ppm. The methylene (B1212753) protons (CH₂) at the C5 position of the dioxane ring are diastereotopic and would be expected to produce a singlet around 3.5-4.0 ppm, although this could also manifest as a pair of doublets (an AX or AB system) depending on the ring's conformation and rigidity. The protons of the phenyl group would generate complex multiplet signals in the aromatic region, typically between 7.2 and 7.6 ppm.

¹³C NMR spectroscopy provides direct insight into the carbon skeleton. spectrabase.com The spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons (C4 and C6) are the most deshielded and would appear significantly downfield, typically in the range of 160–170 ppm. rsc.org The quaternary carbon at the C2 position, bonded to two oxygen atoms, a methyl group, and a phenyl group, would resonate around 105–110 ppm. The methylene carbon (C5) would be found further upfield, approximately at 40-50 ppm, while the methyl carbon would be expected at 25-30 ppm. The carbons of the phenyl ring would show a series of signals between 125 and 140 ppm.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C4, C6) | 160–170 |

| Phenyl C (quaternary) | 135–140 |

| Phenyl CH | 125–130 |

| C2 (quaternary) | 105–110 |

| CH₂ (C5) | 40–50 |

| CH₃ | 25–30 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. spectrabase.comresearchgate.net

The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups of the dione (B5365651) functionality. These are typically observed in the region of 1700–1800 cm⁻¹. The C-O-C stretching vibrations of the dioxane ring would produce strong bands in the fingerprint region, generally between 1000 and 1300 cm⁻¹. Vibrations associated with the phenyl group include C-H stretching just above 3000 cm⁻¹ and C=C stretching bands around 1450–1600 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups would be observed in the 2850–3000 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the polar C=O bonds give strong signals in the IR spectrum, the C=C bonds of the aromatic ring often produce more intense signals in the Raman spectrum, aiding in their identification.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000–3100 | Medium |

| Aliphatic C-H | Stretching | 2850–3000 | Medium |

| C=O | Stretching | 1700–1800 | Strong |

| Aromatic C=C | Stretching | 1450–1600 | Medium-Strong |

| C-O-C | Stretching | 1000–1300 | Strong |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization. The molecular formula of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione is C₁₂H₁₂O₄, giving it a molecular weight of 220.22 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 220.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. libretexts.org Key fragmentation pathways for this molecule would likely involve:

Loss of a methyl radical (•CH₃): Cleavage of the C2-CH₃ bond would result in a stable cation at m/z = 205 (M-15).

Loss of a phenyl radical (•C₆H₅): Cleavage of the C2-phenyl bond would yield a fragment at m/z = 143 (M-77).

Cleavage of the dioxane ring: The ring can undergo fragmentation through various pathways. A common route for related Meldrum's acid derivatives involves the loss of acetone (B3395972) (58 Da) and carbon dioxide (44 Da), although the substitution at C2 alters this behavior. A likely fragmentation would be the loss of CO₂ to give a peak at m/z = 176, or the loss of the ketene (B1206846) fragment (CH₂=C=O) to give a peak at m/z = 178.

Formation of the benzoyl cation: Rearrangement and fragmentation can lead to the formation of the highly stable benzoyl cation [C₆H₅CO]⁺ at m/z = 105. The phenyl cation [C₆H₅]⁺ at m/z = 77 is also a common fragment. chemguide.co.uk

| m/z Value | Identity of Fragment | Origin |

|---|---|---|

| 220 | [C₁₂H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 205 | [M - CH₃]⁺ | Loss of methyl radical |

| 176 | [M - CO₂]⁺ | Loss of carbon dioxide |

| 143 | [M - C₆H₅]⁺ | Loss of phenyl radical |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the precise conformation of the molecule.

Unlike simple 1,3-dioxane (B1201747) rings which preferentially adopt a chair conformation, the 1,3-dioxane-4,6-dione (B14002328) ring system is subject to significant conformational constraints due to the presence of the sp²-hybridized carbonyl carbons. nih.gov This structural feature largely prevents the adoption of a stable chair conformation.

Crystallographic studies on analogous compounds have revealed that the ring typically exists in various non-chair forms. For example, the parent compound 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) has been shown to adopt a boat conformation in the solid state. nist.gov Other derivatives, particularly those with planar substituents at C5, have been found to exist in half-boat or envelope (sofa) conformations. nih.govresearchgate.net Given the steric bulk of the methyl and phenyl groups at the C2 position, the 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione molecule likely adopts one of these distorted, non-planar conformations to minimize steric strain and torsional interactions. A sofa or a twisted boat conformation is highly probable.

The packing of molecules in the crystal lattice is governed by a network of intermolecular forces. In the case of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione, there are no classic hydrogen bond donors (like O-H or N-H). However, weak C-H···O hydrogen bonds are expected to be significant organizing forces.

Crystal structure analyses of similar compounds confirm the importance of such interactions. researchgate.net The activated methylene protons at C5 and the methyl protons at C2 can act as weak hydrogen bond donors, interacting with the carbonyl oxygen atoms of neighboring molecules. These C-H···O interactions can link molecules into chains or more complex three-dimensional networks. nih.gov

Conformational Analysis and Stereochemical Investigations of 2-Methyl-2-phenyl-1,3-dioxane Systems

The conformational landscape of 1,3-dioxane-4,6-dione systems is a subject of significant academic interest due to the influence of the ring's conformation on reactivity and stereochemical outcomes of reactions. While direct and extensive research specifically detailing the conformational analysis of 2-methyl-2-phenyl-1,3-dioxane-4,6-dione is not extensively available in the reviewed literature, a comprehensive understanding can be extrapolated from the well-established principles of conformational analysis of 1,3-dioxane derivatives and related systems.

The 1,3-dioxane ring, akin to cyclohexane (B81311), generally adopts a chair conformation to minimize torsional and steric strain. However, the presence of two oxygen atoms in the ring and sp²-hybridized carbons of the carbonyl groups at the 4- and 6-positions significantly influences the ring's geometry and conformational preferences compared to a simple cyclohexane or 1,3-dioxane ring.

For 2,2-disubstituted 1,3-dioxane-4,6-diones, the conformational equilibrium is primarily dictated by the steric and electronic nature of the substituents at the C2 position. In the case of 2-methyl-2-phenyl-1,3-dioxane-4,6-dione, the key conformational question revolves around the preferred orientation of the methyl and phenyl groups.

In related 2-substituted 1,3-dioxane systems, there is a general thermodynamic preference for larger substituents to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons or other substituents on the ring. thieme-connect.de For 2-methyl-2-phenyl-1,3-dioxane, this would suggest a conformational preference for the larger phenyl group to be in the equatorial position, while the smaller methyl group would occupy the axial position in the dominant chair conformation.

However, some studies on derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) have indicated that the 1,3-dioxane-4,6-dione ring can adopt a boat or half-boat conformation in certain crystalline structures, particularly when substituted with bulky groups or when specific intermolecular interactions are present. researchgate.netrsc.org For instance, phenylhydrazone derivatives of Meldrum's acid have been shown to adopt a boat conformation in the solid state. rsc.org This suggests that the conformational landscape of these systems can be complex and may not be exclusively limited to chair forms.

Computational studies on similar 1,3-dioxane systems have been employed to calculate the energy differences between various conformers and to predict the most stable geometries. researchgate.net Such theoretical investigations for 2-methyl-2-phenyl-1,3-dioxane-4,6-dione would be invaluable in providing detailed insights into its conformational preferences, including dihedral angles and the energy barriers for ring inversion.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for conformational analysis. researchgate.netresearchgate.net In principle, the analysis of coupling constants, particularly ³J(H,H) values, and Nuclear Overhauser Effect (NOE) data could provide information about the dihedral angles and through-space proximities of protons, thereby elucidating the preferred conformation in solution. However, specific NMR-based conformational studies for 2-methyl-2-phenyl-1,3-dioxane-4,6-dione are not prominently featured in the available literature.

Based on general principles, the expected dominant conformation of 2-methyl-2-phenyl-1,3-dioxane-4,6-dione in a non-polar solvent would be a chair-like conformation. The relative steric bulk of the phenyl and methyl groups would likely favor the phenyl group occupying an equatorial position to minimize steric hindrance. The potential conformers are depicted in the table below, with the understanding that a detailed quantitative analysis of their relative energies is not available in the current literature.

Table 1: Plausible Chair Conformers of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione and Expected Relative Stability

| Conformer | C2-Methyl Position | C2-Phenyl Position | Expected Relative Stability |

| A | Axial | Equatorial | More Stable |

| B | Equatorial | Axial | Less Stable |

It is important to note that the actual conformational equilibrium could be influenced by various factors, including the solvent, temperature, and the presence of other interacting molecules. Definitive characterization of the conformational and stereochemical properties of 2-methyl-2-phenyl-1,3-dioxane-4,6-dione would necessitate dedicated experimental studies, such as low-temperature NMR spectroscopy or X-ray crystallography, complemented by high-level computational analysis.

Computational Chemistry and Theoretical Investigations of 2 Methyl 2 Phenyl 1,3 Dioxane 4,6 Dione

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular stability, geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules. By approximating the electron density, DFT can accurately and efficiently compute the optimized molecular geometry and vibrational frequencies of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione.

For similar molecules, such as derivatives of Meldrum's acid, DFT calculations are often performed using functionals like B3LYP with basis sets such as 6-311G(d,p). nih.gov These calculations yield optimized bond lengths and angles that are typically in good agreement with experimental data from X-ray crystallography, with minor deviations attributable to the calculations being performed on an isolated molecule in the gas phase versus the solid state in experiments. nih.gov

The calculated vibrational frequencies, after appropriate scaling, can be correlated with experimental infrared (IR) and Raman spectra. biointerfaceresearch.com This correlation allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed picture of the molecule's vibrational behavior. For instance, the characteristic C=O stretching frequencies of the dione (B5365651) group, as well as the vibrational modes of the phenyl ring and the dioxane core, can be precisely identified. ajchem-a.com

Table 1: Representative Calculated Vibrational Frequencies for a Dioxane-dione Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3055 | 3059 |

| C=O stretch | Not specified | Not specified |

| C=C stretch (aromatic) | 1584 | 1602 |

| C-O stretch | 1233 | 1226 |

Note: Data is illustrative and based on a similar oxadiazole structure to demonstrate the correlation between calculated and experimental values. ajchem-a.com

Molecular Orbital Analysis (e.g., HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. masterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the dioxane ring, which are electron-rich regions. The LUMO is likely to be centered on the electron-deficient carbonyl carbons of the dione functionality.

The HOMO-LUMO energy gap can be used to derive several global reactivity descriptors, providing a quantitative measure of the molecule's reactivity. scribd.com

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

These descriptors provide a theoretical framework for predicting how the molecule will behave in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can map out the conformational landscape of a molecule, revealing the different shapes it can adopt and the energy barriers between them. nih.gov

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism. By calculating the potential energy surface for a reaction, chemists can identify the transition state, which is the highest energy point along the reaction pathway. nih.gov The structure and energy of the transition state determine the reaction rate.

For reactions involving derivatives of Meldrum's acid, such as Knoevenagel condensations or Michael additions, theoretical studies can elucidate the step-by-step mechanism. researchgate.netnih.gov For example, calculations can model the initial deprotonation of the acidic C-5 proton, the subsequent nucleophilic attack on an electrophile, and the final cyclization or rearrangement steps. mdpi.com These studies can also be used to predict how different substituents on the phenyl ring or different reaction conditions will affect the reaction outcome.

In Silico Prediction of Molecular Interactions and Structure-Activity Relationships (SAR)

In silico methods are computational techniques used to predict the biological activity and physicochemical properties of molecules. nih.gov Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity.

For 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione, in silico methods could be used to predict its potential as a drug candidate or to design new derivatives with improved properties. By creating a computational model (a QSAR model), it is possible to predict the activity of new compounds before they are synthesized. These models are built by finding a statistical correlation between the structural features of a series of compounds and their measured biological activity. While specific SAR studies on 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione are not prominent in the literature, the general methodologies are well-established in medicinal chemistry.

Applications of 2 Methyl 2 Phenyl 1,3 Dioxane 4,6 Dione in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates

The utility of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione and its related structures stems from their function as potent carbon nucleophiles and their ability to act as precursors to highly reactive intermediates. This dual reactivity allows for their application in the construction of diverse and complex molecular frameworks. Derivatives of 1,3-dioxane-4,6-dione (B14002328) are recognized as valuable reagents and intermediates for the synthesis of intricate organic compounds, including natural products and their analogues chemicalbook.com.

The 1,3-dioxane-4,6-dione core is a foundational element for the synthesis of various molecular scaffolds. Its derivatives are frequently employed in the creation of complex heterocyclic systems and other important organic structures.

Heterocycles: The high reactivity of the 1,3-dioxane-4,6-dione moiety makes it a common starting material for a multitude of heterocyclic compounds chemicalbook.com. Acyl derivatives of Meldrum's acid, for instance, serve as effective acylating agents in multi-step syntheses. In one notable application, these derivatives react with enaminones in a two-step process involving acylation followed by electrophilic cyclization to produce tetrahydroquinolin-2-one derivatives. This process is facilitated by the use of acyl Meldrum's acids, which allows for the introduction of a broad scope of side chains researchgate.netresearchsquare.com. The general synthetic utility of this scaffold has been demonstrated in the preparation of various heterocycles, including 4-pyridyl-substituted heterocycles and 2-substituted indoles .

Resorcylates: While specific examples for the 2-methyl-2-phenyl derivative are specialized, the general class of 5-acyl-1,3-dioxane-4,6-diones are well-established precursors for β-resorcylates. The synthesis involves the generation of a ketene (B1206846) intermediate, which can then undergo further transformations, including palladium-catalyzed decarboxylative migration and aromatization, to yield the target resorcylate structures.

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. The 1,3-dioxane-4,6-dione scaffold is particularly well-suited for these complex transformations. Its derivatives have been pivotal in the development of novel multicomponent and domino reactions that produce diverse and privileged scaffolds chemicalbook.comchemicalbook.com.

In one example of a Biginelli-like three-component reaction, a 1,3-dioxane-4,6-dione derivative can react with benzaldehydes and urea to form spiro-pyrimidine compounds, showcasing the scaffold's ability to generate significant molecular complexity in a single step chemicalbook.com. The outcome of these reactions can be influenced by the substituents on the reacting aldehydes, leading to either Knoevenagel adducts or spiro-products through a proposed cascade mechanism chemicalbook.com. The development of these reactions is a key area of research, aiming to produce libraries of natural product-like molecules for biological screening chemicalbook.com.

The table below illustrates an example of a Michael addition reaction, a key step in many cascade processes, involving arylmethylidene derivatives of Meldrum's acid.

| Entry | Aryl Group (Ar) | Product | Yield |

| 1 | 4-Nitrophenyl | N-Methylmorpholinium 2,2-dimethyl-5-(1-(4-nitrophenyl)-3-(phenylamino)-2-(N-phenyl-thiocarbamoyl)-3-thioxopropyl)-4-oxo-4H-1,3-dioxin-6-olate | N/A |

| 2 | 2-Nitrophenyl | N-Methylmorpholinium 2,2-dimethyl-5-(1-(2-nitrophenyl)-3-(phenylamino)-2-(N-phenylthiocarbamoyl)-3-thioxopropyl)-4-oxo-4H-1,3-dioxin-6-olate | N/A |

| 3 | 2-Chlorophenyl | N-Methylmorpholinium 5-(1-(2-chlorophenyl)-3-(phenylamino)-2-(N-phenylthiocarbamo-yl)-3-thioxopropyl)-2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-olate | 43% |

| 4 | 4-Chlorophenyl | N-Methylmorpholinium 5-(1-(4-chlorophenyl)-3-(phenylamino)-2-(N-phenylthiocarbamo-yl)-3-thioxopropyl)-2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-olate | N/A |

This table presents data on the Michael addition of N,N′-diphenyldithiomalondiamide to various arylmethylidene Meldrum's acids, yielding stable adducts nih.gov.

Strategies for Drug Design and Pharmacophore Development using the 1,3-Dioxane-4,6-dione Scaffold

The concept of the pharmacophore—the specific ensemble of steric and electronic features required for optimal molecular interactions with a biological target—is central to rational drug design babrone.edu.innih.gov. The 1,3-dioxane-4,6-dione scaffold serves as a "privileged structure," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme.

The rigid cyclic structure of the 1,3-dioxane-4,6-dione core makes it an excellent scaffold for pharmacophore development chemicalbook.com. This rigidity ensures that the functional groups appended to it are held in a well-defined spatial orientation, which is critical for precise interaction with a biological target. Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target macromolecule itself (structure-based) babrone.edu.in.

Once a pharmacophore model is established, the 1,3-dioxane-4,6-dione scaffold can be systematically modified. Its synthetic accessibility allows for the creation of large, diverse libraries of compounds where substituents can be varied to fine-tune the molecule's properties to match the pharmacophore model. This approach facilitates the exploration of the chemical space around a biologically active scaffold, aiding in structure-activity relationship (SAR) studies and lead optimization chemicalbook.comresearchgate.net. By combining pharmacophore modeling with combinatorial synthesis centered on the 1,3-dioxane-4,6-dione core, researchers can efficiently identify new lead compounds for drug discovery nih.gov.

Novel Synthetic Reagent Applications

Beyond its role as a structural intermediate, 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione and its analogues have important applications as synthetic reagents, primarily through their ability to generate other reactive species.

One of the most significant applications is their use as precursors to highly reactive ketene intermediates chemicalbook.com. The pyrolysis of acylated 1,3-dioxane-4,6-dione derivatives results in the loss of acetone (B3395972) and carbon dioxide to generate acylketenes chemicalbook.com. These intermediates are not typically isolated but are trapped in situ by various nucleophiles to form a wide range of products. This method provides a reliable route to synthetically challenging ketenes under relatively mild conditions.

Furthermore, acyl derivatives of Meldrum's acid are stable, easily prepared materials that function as effective acylating agents researchgate.netresearchsquare.com. They are used to introduce a 1,3-dicarbonyl moiety into a molecule, which is a key structural motif in many natural products and pharmaceuticals researchgate.net. This application avoids the use of more sensitive or difficult-to-handle acylating agents like acid chlorides or anhydrides researchgate.net.

The table below summarizes the synthesis of tetrahydroquinolin-2-one derivatives using various acyl Meldrum's acids, highlighting the versatility of this reagent class.

| Entry | R Group in Acyl Meldrum's Acid | Product | Yield |

| 1 | Phenyl | 7,7-dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | 65% |

| 2 | 4-Fluorophenyl | 4-(4-fluorophenyl)-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | 61% |

| 3 | 4-Methoxyphenyl | 4-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | 55% |

| 4 | Thiophen-2-yl | 7,7-dimethyl-4-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione | 62% |

This table showcases the application of different acyl Meldrum's acid derivatives in the synthesis of a common heterocyclic scaffold researchsquare.com.

Mechanistic Investigations of Molecular Interactions of 2 Methyl 2 Phenyl 1,3 Dioxane 4,6 Dione Analogues

Molecular Mechanisms of Enzyme Inhibition

The inhibitory activity of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione analogues against various enzymes has been a primary area of research. Understanding the precise mechanisms of this inhibition is fundamental to elucidating their biological effects.

Enzyme kinetic studies have been instrumental in defining the nature of the interaction between these dioxanedione derivatives and their target enzymes. For instance, research on 5-benzylidene-2-phenyl-1,3-dioxane-4,6-dione derivatives as inhibitors of Sirtuin 1 (SIRT1) has shown a competitive mode of inhibition with respect to the acetylated peptide substrate. nih.govnih.gov This indicates that the inhibitor directly competes with the substrate for binding to the enzyme's active site. Conversely, the inhibition was found to be non-competitive with respect to the co-substrate NAD+. nih.govnih.gov This dualistic inhibitory pattern suggests a complex interaction with the enzyme, where the inhibitor binds to the active site, but at a location that interferes with substrate binding without directly competing with the co-factor.

A significant breakthrough in the study of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione analogues has been the identification of their specific molecular targets. Sirtuin 1 (SIRT1), a class III histone deacetylase, has emerged as a key target. nih.govnih.gov SIRT1 is involved in a variety of cellular processes, including gene silencing, metabolism, and aging, making it an attractive target for therapeutic intervention in diseases like cancer. nih.gov

One of the most potent inhibitors identified is a 5-benzylidene-2-phenyl-1,3-dioxane-4,6-dione derivative, designated as compound 12n , which exhibits an IC50 of 460 nM against SIRT1. nih.govnih.gov This compound demonstrated high selectivity for SIRT1 over other sirtuin isoforms such as SIRT2, SIRT3, and SIRT5. nih.govnih.gov

While direct inhibition of cholinesterases by 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione analogues is not extensively documented in the provided context, other heterocyclic compounds containing dione (B5365651) or related functionalities have been explored as cholinesterase inhibitors for their potential in managing Alzheimer's disease. nih.govnih.govnih.govmagtechjournal.com

| Enzyme | IC50 (nM) | Selectivity Fold (vs. SIRT1) |

|---|---|---|

| SIRT1 | 460 | - |

| SIRT2 | >52,200 | 113.5 |

| SIRT3 | >117,000 | 254.3 |

| SIRT5 | 4980 | 10.83 |

| SIRT6 | No inhibition observed |

Computational Approaches to Ligand-Protein Binding (e.g., Molecular Docking)

To complement experimental findings, computational methods such as molecular docking have been employed to visualize and analyze the binding of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione analogues to their protein targets. These approaches provide a theoretical framework for understanding the structure-activity relationships observed experimentally.

Molecular docking studies of 5-benzylidene-2-phenyl-1,3-dioxane-4,6-dione derivatives with SIRT1 have provided detailed insights into the intermolecular forces that govern their binding affinity. nih.govnih.gov These studies have revealed that the inhibitors occupy the active site of SIRT1, forming crucial interactions with key amino acid residues.

The binding is stabilized by a network of non-covalent interactions, including:

Hydrogen Bonds: The carbonyl groups of the 1,3-dioxane-4,6-dione (B14002328) core are often involved in forming hydrogen bonds with amino acid residues in the active site, anchoring the molecule in a favorable orientation.

The specific interactions predicted by docking models are often validated through site-directed mutagenesis studies, where key residues are altered to observe the effect on inhibitor binding. nih.govnih.gov

Investigations into Cellular Pathways Modulated by 1,3-Dioxane-4,6-dione Derivatives (Focus on Molecular Events, e.g., Apoptosis Induction via Mitochondrial Pathway)

Beyond direct enzyme inhibition, research has extended to understanding the broader impact of 1,3-dioxane-4,6-dione derivatives on cellular pathways, particularly those involved in cell death. A recurring theme is the induction of apoptosis, or programmed cell death, through the intrinsic or mitochondrial pathway. nih.govfrontiersin.orgnih.gov

The molecular cascade of events in the mitochondrial pathway of apoptosis typically involves:

Mitochondrial Membrane Potential Disruption: The compounds can induce a loss of the mitochondrial membrane potential, a critical early event in apoptosis. nih.govnih.gov

Regulation of Bcl-2 Family Proteins: An upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 are frequently observed. nih.govfrontiersin.orgnih.govscienceopen.com This shift in the Bax/Bcl-2 ratio is a key determinant in initiating the apoptotic cascade. nih.govnih.gov

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of cysteine proteases known as caspases. Key executioner caspases, such as caspase-3 and caspase-7, and initiator caspases like caspase-9, are activated, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. nih.govfrontiersin.orgnih.gov

Studies on chalcone (B49325) derivatives, which share structural similarities with some of the bioactive 1,3-dioxane-4,6-dione analogues, have shown that they can induce apoptosis in cancer cells by modulating these very molecular events. nih.govfrontiersin.org For example, a novel chalcone was found to induce apoptosis in hepatocellular carcinoma cells by decreasing the Bcl-2/Bax ratio, increasing caspase-9 activity, and reducing the mitochondrial membrane potential. nih.gov

| Molecular Event | Observation | References |

|---|---|---|

| Mitochondrial Membrane Potential | Decrease/Loss | nih.govnih.gov |

| Bcl-2 Protein Level | Decrease | nih.govfrontiersin.orgnih.govscienceopen.com |

| Bax Protein Level | Increase | nih.govfrontiersin.orgnih.govscienceopen.com |

| Caspase-3/7 Activation | Increase | nih.govfrontiersin.orgnih.gov |

| Caspase-9 Activation | Increase | nih.govnih.gov |

Future Research Directions and Translational Perspectives for 2 Methyl 2 Phenyl 1,3 Dioxane 4,6 Dione

Rational Design of Derivatives with Enhanced Specificity

A promising future direction lies in the rational design of novel derivatives of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione to achieve enhanced specificity in various applications, particularly in medicinal chemistry and materials science. Building upon the known biological activities of Meldrum's acid derivatives—which include antibacterial, antifungal, and anticancer properties—targeted modifications can be envisioned. mdpi.comnih.gov

Future research could focus on synthesizing a library of derivatives by introducing various substituents on the phenyl ring. The electronic and steric properties of these substituents would be systematically varied to probe structure-activity relationships (SAR). For instance, the introduction of electron-withdrawing or electron-donating groups could modulate the electrophilicity of the carbonyl carbons and the acidity of the C5 methylene (B1212753) protons, thereby fine-tuning the compound's reactivity and biological interactions. chemicalbook.com

Table 1: Proposed Substituents for Phenyl Ring Modification and Their Potential Effects

| Substituent Position | Substituent Type | Potential Effect on Reactivity | Target Application |

|---|---|---|---|

| para | Electron-donating (e.g., -OCH₃, -N(CH₃)₂) | Increased electron density on the phenyl ring, potentially altering binding affinity. | Enhanced biological targeting |

| meta | Electron-withdrawing (e.g., -NO₂, -CF₃) | Increased acidity of C5 protons, enhancing reactivity in condensation reactions. | Novel synthetic methodologies |

| ortho | Bulky groups (e.g., -C(CH₃)₃) | Steric hindrance to influence stereoselectivity in reactions. | Asymmetric synthesis |

The design of these derivatives would not be arbitrary but based on computational modeling and docking studies to predict their interaction with specific biological targets, such as enzymes or receptors. nih.gov This approach allows for the creation of molecules with potentially higher potency and selectivity, moving towards the development of dual-active drugs that can exhibit multiple biological behaviors. mdpi.com

Exploration of Novel Catalytic Reactions

The inherent reactivity of the 1,3-dioxane-4,6-dione (B14002328) ring system makes it a versatile tool in organic synthesis. acs.orgresearchgate.net Future research should explore the utility of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione and its derivatives in novel catalytic processes. A key feature of Meldrum's acid derivatives is their ability to generate highly reactive ketene (B1206846) intermediates upon thermolysis or photolysis. mdpi.comchemicalbook.com The specific substitution pattern of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione could lead to the formation of a unique ketene, which could then be trapped by various nucleophiles to afford complex molecular architectures.

Further research could investigate the role of this compound as a precursor in organocatalysis. The acidic protons at the C5 position can be abstracted to form a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions. wikipedia.org The development of catalytic systems that can harness this reactivity in an enantioselective manner would be a significant advancement.

Table 2: Potential Catalytic Applications of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione

| Reaction Type | Proposed Role of the Compound | Potential Outcome |

|---|---|---|

| Domino Reactions | As a key building block in multi-component reactions. chemicalbook.com | Rapid assembly of complex heterocyclic scaffolds. |

| Asymmetric Catalysis | As a prochiral substrate in enantioselective transformations. | Synthesis of chiral molecules with high optical purity. |

| Friedel-Crafts Acylations | As an acylating agent that decomposes to benign byproducts. acs.orgresearchgate.net | Mild and efficient synthesis of cyclic ketones. |

The exploration of these catalytic applications would not only expand the synthetic utility of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione but also contribute to the development of more sustainable and efficient chemical processes.

Advanced Analytical Tool Development for In Situ Monitoring

To fully understand and optimize the reactions involving 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione, the development of advanced analytical tools for in situ monitoring is crucial. Real-time analysis of reaction kinetics, intermediates, and catalyst behavior can provide invaluable mechanistic insights that are often missed with traditional offline analytical techniques. acs.orgmpg.de

Future research should focus on the application of process analytical technology (PAT) to reactions involving this compound. Techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels to monitor the concentration of reactants, products, and transient species as the reaction progresses. specac.comacs.orgresearchgate.netbeilstein-journals.org

Key areas for development include:

Flow Chemistry Platforms: Integrating in situ analytical tools with continuous flow reactors would enable high-throughput screening of reaction conditions and rapid optimization. beilstein-journals.orgrsc.org This approach is particularly well-suited for studying fast reactions and unstable intermediates.

Spectroscopic Probes: Designing and implementing robust spectroscopic probes that can withstand the specific reaction conditions (e.g., temperature, pressure, corrosive reagents) required for the synthesis and transformation of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione derivatives.

Chemometrics: Applying multivariate data analysis techniques to the large datasets generated by in situ monitoring to deconvolve complex spectral information and build accurate kinetic models. rsc.org

Integration of Machine Learning in Predictive Chemistry

The complexity of chemical reactions and the vastness of chemical space make the discovery of new molecules and reactions a challenging endeavor. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. ovid.comacs.org The integration of ML in the study of 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione represents a significant future research direction.

ML models can be trained on existing chemical reaction data to predict the outcomes of new reactions, suggest optimal reaction conditions, and even design novel catalysts. rsc.orgmit.eduucla.edunih.gov For 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione, this could involve:

Predictive Modeling of Reactivity: Developing ML models that can predict the reactivity of different derivatives in various chemical transformations. This would allow for the in silico screening of potential substrates and reagents, saving significant experimental time and resources. mdpi.com

Generative Models for Catalyst Design: Utilizing deep learning models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), to design novel catalysts specifically tailored for reactions involving 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione. nih.gov These models can explore a vast chemical space to identify catalyst structures with desired properties.

Structure-Property Relationship Prediction: Training neural networks to predict the physicochemical and biological properties of novel derivatives based on their molecular structure. This would guide the rational design process discussed in section 8.1.

The successful integration of machine learning will require the generation of large, high-quality datasets from both computational and experimental studies. nih.gov This data-driven approach has the potential to revolutionize the way research on 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione and other complex organic molecules is conducted.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving Meldrum’s acid derivatives. For example, 5-substituted dioxane-diones can be prepared by reacting aldehydes or ketones with Meldrum’s acid under acidic or thermal conditions. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to Meldrum’s acid), temperature (80–100°C), and catalysts (e.g., acetic acid or p-TsOH). Purification often employs recrystallization from ethanol or column chromatography .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction is the gold standard for structural elucidation, providing bond lengths (mean C–C = 0.002–0.004 Å) and angles. Data-to-parameter ratios >12 and R factors <0.06 ensure reliability .

- FT-IR identifies key functional groups (e.g., carbonyl stretches at ~1750–1850 cm⁻¹).

- NMR (¹H/¹³C) resolves substituent effects: phenyl protons appear as multiplet signals (δ 7.2–7.5 ppm), while methyl groups resonate as singlets (δ 1.2–1.5 ppm) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the reactivity or interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Basis sets like B3LYP/6-31G* are used to model the dioxane-dione core .

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes). Parameters include grid sizes (20–25 ų) and Lamarckian genetic algorithms for conformational sampling .

- Molecular Dynamics (MD) simulations (100 ns trajectories) assess stability of ligand-protein complexes using tools like GROMACS .

Q. What strategies resolve contradictions in experimental data from different characterization techniques?

- Methodological Answer :

- Cross-validation : Compare crystallographic data (e.g., bond lengths) with DFT-optimized geometries to identify discrepancies. Deviations >0.05 Å may indicate crystal packing effects .

- Statistical factorial design (e.g., 2³ factorial experiments) isolates variables (e.g., temperature, solvent polarity) causing inconsistent yields. ANOVA analysis (p < 0.05) identifies significant factors .

- Hydrogen bonding analysis : Use Hirshfeld surfaces (CrystalExplorer) to resolve ambiguities in NMR/IR data, such as enol-keto tautomerism .

Q. How does the steric and electronic environment of the dioxane-dione ring influence its reactivity in heterocyclic synthesis?

- Methodological Answer :

- Steric effects : The 2-methyl-2-phenyl groups hinder nucleophilic attack at C-5, directing reactivity toward C-4. This is confirmed by X-ray data showing reduced accessibility of C-5 .

- Electronic effects : Electron-withdrawing carbonyl groups activate the methylene bridge for Michael additions. Substituent effects are quantified via Hammett σ constants (ρ ≈ +1.2 for arylidene derivatives) .

- Zwitterionic intermediates : In situ FT-IR monitoring reveals transient zwitterions during reactions with amines, which stabilize via intramolecular hydrogen bonds (N–H···O=C) .

Experimental Design and Data Analysis

Q. What factorial design approaches optimize the synthesis of derivatives with enhanced bioactivity?

- Methodological Answer :

- Taguchi orthogonal arrays (L9 or L16) screen variables (e.g., solvent, catalyst loading, time) with minimal experiments. Response surface methodology (RSM) then refines optimal conditions .

- Central Composite Design (CCD) models non-linear relationships. For example, a 3-level CCD for solvent polarity (ε = 4–20) and temperature (50–120°C) maximizes yield (>85%) .

Q. How do hydrogen-bonding networks in crystal structures inform solubility and stability predictions?

- Methodological Answer :

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H···O bonds account for 30–40% of contacts in dioxane-dione crystals). High hydrogen-bond density correlates with low solubility in non-polar solvents .

- Thermogravimetric Analysis (TGA) measures thermal stability. Decomposition temperatures >200°C indicate robust packing from π-π stacking (evident in crystal structures with phenyl ring distances ~3.8 Å) .

Advanced Mechanistic Studies

Q. What mechanistic insights explain the compound’s role as a precursor in multicomponent reactions?

- Methodological Answer :

- Kinetic studies (e.g., stopped-flow UV-Vis) reveal a stepwise mechanism: (1) Knoevenagel condensation forms arylidene intermediates, (2) nucleophilic attack by amines generates zwitterions, and (3) cyclization yields heterocycles .

- Isotopic labeling (¹⁸O/²H) traces oxygen exchange in the dioxane-dione ring, confirming ring-opening steps during reactions .

Q. How do substituents on the phenyl ring modulate the compound’s electronic properties and bioactivity?

- Methodological Answer :

- Electron-donating groups (e.g., -OCH₃) increase electron density at C-5, enhancing reactivity in cycloadditions. Hammett plots show linear free-energy relationships (R² > 0.95) .

- Fluorine substituents improve metabolic stability (logP reduction by 0.5–1.0 units) and binding affinity to targets like GPR40, as shown in docking scores (ΔG = −9.5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。